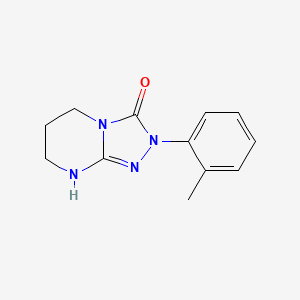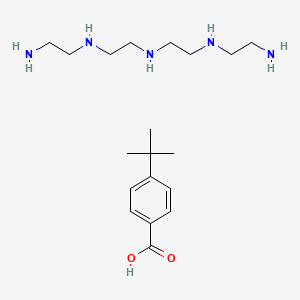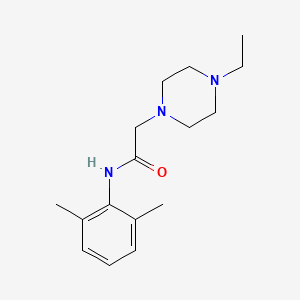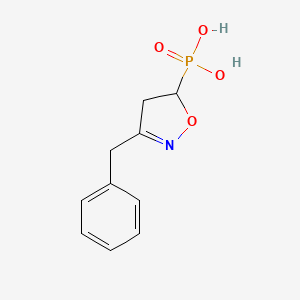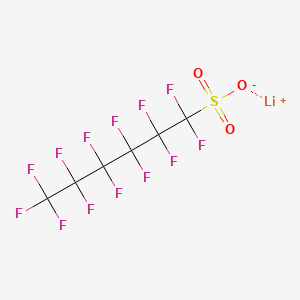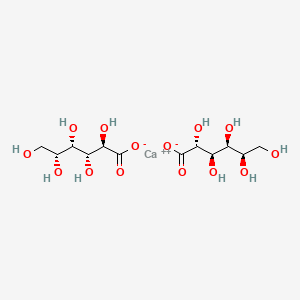
N-(2-Hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by its molecular formula C34H67NO3 and a molecular weight of 537.9007 . It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers.
Vorbereitungsmethoden
The synthesis of N-(2-hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide typically involves the reaction of a long-chain fatty acid with an amine. The reaction conditions often include the use of a catalyst to facilitate the formation of the amide bond. Industrial production methods may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-(2-hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in studies of lipid metabolism and as a model compound for studying the behavior of long-chain amides in biological systems.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(2-hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide involves its interaction with specific molecular targets and pathways. It may act by modulating the activity of enzymes involved in lipid metabolism or by interacting with cell membrane components to alter cell signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
N-(2-hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide can be compared with other long-chain amides, such as N-(2-hydroxyethyl)-3-oxo-2-dodecyl-octadecanamide and N-(2-hydroxyethyl)-3-oxo-2-hexadecyl-octadecanamide. These compounds share similar chemical structures but differ in the length of their alkyl chains. The unique properties of this compound, such as its specific interactions with biological molecules, make it distinct from its analogs.
Eigenschaften
CAS-Nummer |
208044-65-9 |
|---|---|
Molekularformel |
C34H67NO3 |
Molekulargewicht |
537.9 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-3-oxo-2-tetradecyloctadecanamide |
InChI |
InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(34(38)35-30-31-36)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32,36H,3-31H2,1-2H3,(H,35,38) |
InChI-Schlüssel |
OABIAYBOCJFLCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)C(CCCCCCCCCCCCCC)C(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



